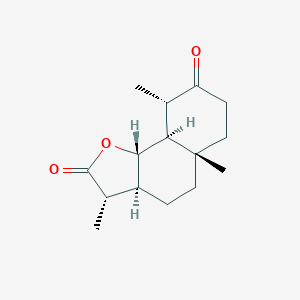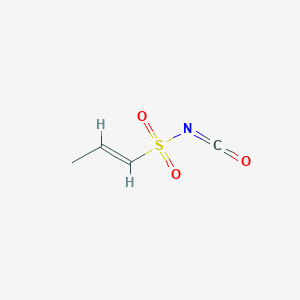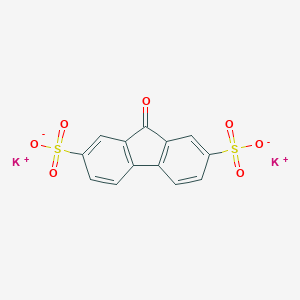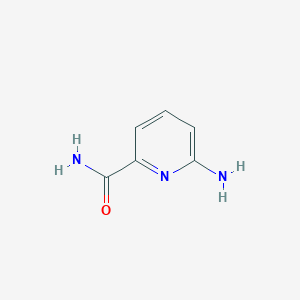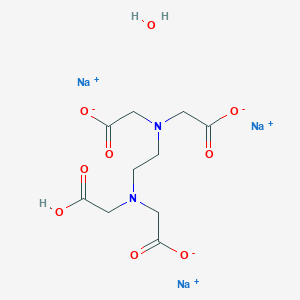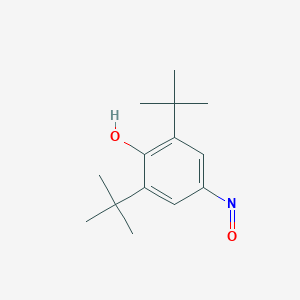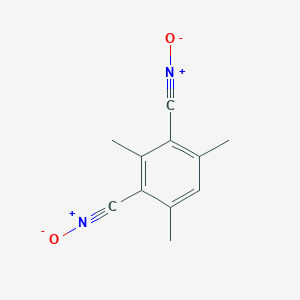
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide, also known as TMI N-oxide, is a highly reactive and versatile compound used in various scientific research applications. TMI N-oxide is a nitrogen oxide derivative of isophthalonitrile, which is a colorless crystalline compound with a distinctive odor. TMI N-oxide is widely used in organic synthesis and catalysis due to its unique properties, making it a valuable compound in the field of scientific research.
Mechanism Of Action
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide acts as an oxidizing agent in various organic reactions. It has a high oxidation potential, making it an effective catalyst in the oxidation of alcohols and other organic compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also act as a nucleophile in certain reactions due to the presence of the nitrogen oxide group.
Biochemical And Physiological Effects
There is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide. However, studies have shown that it is a potent inhibitor of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other xenobiotics in the liver. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has also been reported to have antimicrobial activity against various bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in lab experiments is its high reactivity and selectivity. It can be used in a wide range of organic reactions and is an effective catalyst in the oxidation of alcohols. However, Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is highly reactive and can be hazardous if not handled properly. It is also relatively expensive compared to other catalysts, which can limit its use in some experiments.
Future Directions
There are several future directions for the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in scientific research. One potential area of research is the development of new catalysts based on Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide for specific organic reactions. Another area of research is the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the synthesis of new pharmaceuticals and materials. Additionally, further research is needed to investigate the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide and its potential use in medicine.
Conclusion:
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is a highly reactive and versatile compound used in various scientific research applications. It is commonly used as a catalyst in organic reactions and as a reagent in the synthesis of various compounds. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has a high oxidation potential, making it an effective oxidizing agent in organic reactions. While there is limited research on the biochemical and physiological effects of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide, it has been shown to have antimicrobial activity and is a potent inhibitor of cytochrome P450 enzymes. Future research on the use of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide in the development of new catalysts and pharmaceuticals is needed to fully explore its potential in scientific research.
Synthesis Methods
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can be synthesized by various methods, including the oxidation of isophthalonitrile with hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the oxidation of isophthalonitrile with m-chloroperoxybenzoic acid in the presence of a catalytic amount of trifluoroacetic acid. The synthesis of Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide can also be achieved by the oxidation of isophthalonitrile with dimethyldioxirane.
Scientific Research Applications
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide has been widely used in scientific research applications due to its unique properties. It is commonly used as a catalyst in various organic reactions such as epoxidation, hydroxylation, and oxidation of alcohols. Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide N-oxide is also used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used in the synthesis of chiral ligands and as a mediator in electrochemical reactions.
properties
CAS RN |
15138-43-9 |
|---|---|
Product Name |
Isophthalonitrile, 2,4,6-trimethyl-, N,N'-dioxide |
Molecular Formula |
C11H10N2O2 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
2,4,6-trimethylbenzene-1,3-dicarbonitrile oxide |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(6-13-15)9(3)10(7)5-12-14/h4H,1-3H3 |
InChI Key |
YZHOPEMIKZYPJE-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Canonical SMILES |
CC1=CC(=C(C(=C1C#[N+][O-])C)C#[N+][O-])C |
Other CAS RN |
15138-43-9 |
Pictograms |
Acute Toxic; Irritant |
synonyms |
2,4,6-Trimethyl-1,3-benzenedicarbonitrile oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








